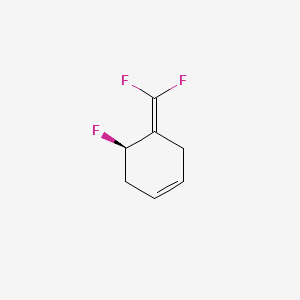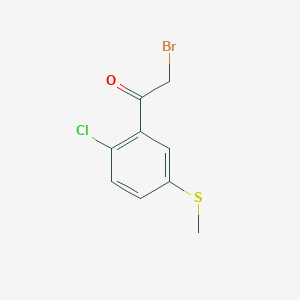
2-Bromo-1-(2-chloro-5-methylsulfanylphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(2-chloro-5-methylsulfanylphenyl)ethanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of bromine, chlorine, and a methylsulfanyl group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-chloro-5-methylsulfanylphenyl)ethanone typically involves the bromination of 1-(2-chloro-5-methylsulfanylphenyl)ethanone. This reaction can be carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-(2-chloro-5-methylsulfanylphenyl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfone or sulfoxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.
Major Products Formed
Substitution: Formation of substituted ethanone derivatives.
Oxidation: Formation of sulfone or sulfoxide derivatives.
Reduction: Formation of alcohol derivatives.
Aplicaciones Científicas De Investigación
2-Bromo-1-(2-chloro-5-methylsulfanylphenyl)ethanone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: It can be used to study the effects of halogenated aromatic compounds on biological systems.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(2-chloro-5-methylsulfanylphenyl)ethanone involves its interaction with various molecular targets. The bromine and chlorine atoms can participate in halogen bonding, while the carbonyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-1-(4-isobutylphenyl)ethanone
- 2-Bromo-1-(4-methylsulfonylphenyl)ethanone
- 2-Bromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone
Uniqueness
2-Bromo-1-(2-chloro-5-methylsulfanylphenyl)ethanone is unique due to the presence of both chlorine and methylsulfanyl groups on the phenyl ring. This combination of substituents can influence its reactivity and biological activity, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C9H8BrClOS |
|---|---|
Peso molecular |
279.58 g/mol |
Nombre IUPAC |
2-bromo-1-(2-chloro-5-methylsulfanylphenyl)ethanone |
InChI |
InChI=1S/C9H8BrClOS/c1-13-6-2-3-8(11)7(4-6)9(12)5-10/h2-4H,5H2,1H3 |
Clave InChI |
AQKIBNVEBCCFCF-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC(=C(C=C1)Cl)C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-2-[(1,1'-Biphenyl)-2-yloxy]propanoic Acid](/img/structure/B15293406.png)
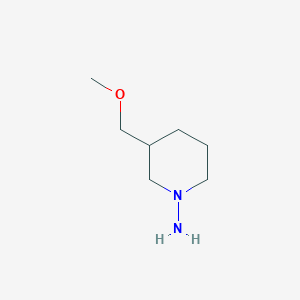
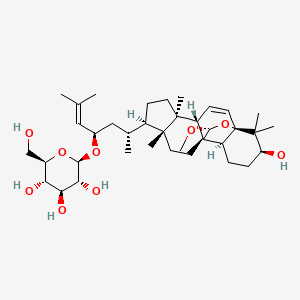
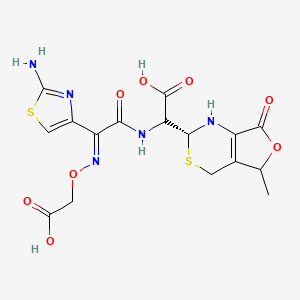
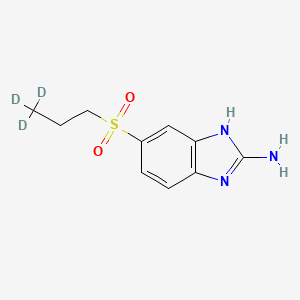
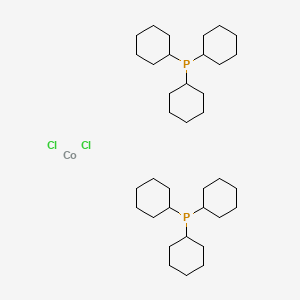
![1-[(5-Bromothiophen-3-yl)methyl]pyrrolidine](/img/structure/B15293439.png)
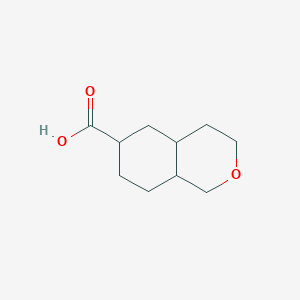

![[S-(R*,R*)]-2-[1-ethyl-2-(phenylmethoxy)propyl]-1,1-dimethylethyl Ester Hydrazinecarboxylic Acid](/img/structure/B15293459.png)
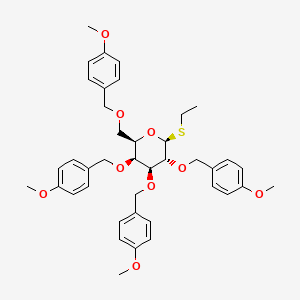
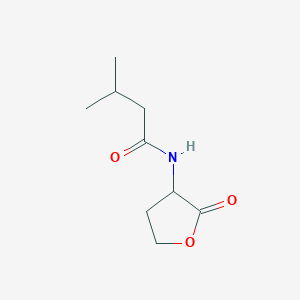
![1-(4-Hydroxyphenyl)-2-[4-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)butan-2-ylamino]ethanone](/img/structure/B15293473.png)
